molecular formula C8H9NO2 B1419073 3,5-Dimethylpyridine-4-carboxylic acid CAS No. 544703-96-0

3,5-Dimethylpyridine-4-carboxylic acid

Cat. No. B1419073
CAS RN: 544703-96-0
M. Wt: 151.16 g/mol
InChI Key: BFPAYNUFGZDADB-UHFFFAOYSA-N
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Description

“3,5-Dimethylpyridine-4-carboxylic acid”, also known as “3,5-dimethylisonicotinic acid”, is a chemical compound with the CAS Number: 544703-96-0 . It has a molecular weight of 151.16 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “3,5-dimethylisonicotinic acid” and its InChI code is "1S/C8H9NO2/c1-5-3-9-4-6(2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11)" . This indicates that the compound has a pyridine ring with two methyl groups at positions 3 and 5, and a carboxylic acid group at position 4.


Physical And Chemical Properties Analysis

“3,5-Dimethylpyridine-4-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 151.16 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Pharmacology

In pharmacology, 3,5-Dimethylpyridine-4-carboxylic acid is explored for its potential role in the synthesis of piperidine derivatives, which are present in numerous classes of pharmaceuticals . These compounds are significant due to their presence in drugs that exhibit a wide range of biological activities. The compound’s structural motif is valuable for constructing complex molecules that can interact with biological systems in specific ways.

Material Science

The compound’s utility in material science is linked to its chemical properties that can be harnessed for the modification of surfaces or the creation of new materials with desired characteristics. Its molecular structure could be a key component in the development of advanced materials, including polymers and nanomaterials .

Chemical Synthesis

3,5-Dimethylpyridine-4-carboxylic acid: serves as a building block in chemical synthesis, particularly in the formation of complex organic compounds. Its reactivity makes it suitable for various synthetic routes, including those leading to heterocyclic compounds that are prevalent in many pharmaceuticals and agrochemicals .

Agriculture

In the agricultural sector, research into the compound’s properties could lead to the development of new agrochemicals. Its derivatives may influence plant growth or protect crops from pests and diseases. The exploration of its effects on plant physiology and crop yield is an ongoing area of study .

Environmental Science

Environmental science research may include the study of 3,5-Dimethylpyridine-4-carboxylic acid in relation to soil and water chemistry. Understanding its behavior in the environment can inform its safe use and disposal, as well as its potential impact on ecosystems .

Biochemistry

In biochemistry, the compound could be investigated for its interaction with biological molecules. It may play a role in enzyme reactions or cellular processes, contributing to the understanding of metabolic pathways and the design of bioactive molecules .

Industrial Uses

Industrially, 3,5-Dimethylpyridine-4-carboxylic acid might be used in the synthesis of dyes, resins, or other chemicals. Its versatility in chemical reactions makes it a valuable asset for various manufacturing processes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Relevant Papers

properties

IUPAC Name

3,5-dimethylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-9-4-6(2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPAYNUFGZDADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659338
Record name 3,5-Dimethylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylpyridine-4-carboxylic acid

CAS RN

544703-96-0
Record name 3,5-Dimethylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylpyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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